

Fenspiride-d5: Application in Drug Metabolism Studies

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Compound of Interest		
Compound Name:	Fenspiride-d5 Hydrochloride	
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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Fenspiride is a non-steroidal anti-inflammatory drug with bronchodilator properties that has been used in the treatment of respiratory diseases.[1][2] Understanding the metabolic fate of drug candidates is a critical aspect of drug development. In vitro metabolism studies, often utilizing human liver microsomes, are essential for predicting in vivo pharmacokinetics and potential drug-drug interactions.[3][4] The use of stable isotope-labeled internal standards, such as Fenspiride-d5, is the gold standard in quantitative bioanalysis using mass spectrometry, ensuring the accuracy and precision of analytical measurements.[5][6] Fenspiride-d5, a deuterated analog of Fenspiride, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods due to its similar physicochemical properties to the parent drug, allowing for effective correction of variability during sample preparation and analysis.[7]

This document provides detailed application notes and protocols for the use of Fenspiride-d5 as a tool in drug metabolism studies, focusing on in vitro assays with human liver microsomes.

Key Applications of Fenspiride-d5 in Drug Metabolism Studies



- Internal Standard for Accurate Quantification: Fenspiride-d5 is primarily used as an internal standard in LC-MS/MS-based quantification of Fenspiride in biological matrices. Its key advantages include:
 - Similar extraction recovery to Fenspiride.
 - Co-elution with Fenspiride under typical reversed-phase chromatographic conditions.
 - Minimal isotopic interference with the analyte.
 - Compensation for matrix effects and variations in instrument response.
- Metabolic Stability Assessment: Fenspiride-d5 enables precise measurement of the disappearance of the parent drug (Fenspiride) over time in in vitro systems like human liver microsomes. This allows for the determination of key metabolic stability parameters.
- Metabolite Identification: While not a direct tool for structural elucidation, the use of a stable
 isotope-labeled internal standard is crucial for the accurate quantification of metabolites once
 their structures have been identified. The metabolic pathways of Fenspiride are known to
 involve oxidation on both the aromatic and heterocyclic structures.[8][9]

Experimental Protocols

Protocol 1: Determination of Metabolic Stability of Fenspiride in Human Liver Microsomes

This protocol outlines the procedure for assessing the metabolic stability of Fenspiride using pooled human liver microsomes and Fenspiride-d5 as the internal standard for LC-MS/MS analysis.

Materials and Reagents:

- Fenspiride
- Fenspiride-d5 (internal standard)
- Pooled Human Liver Microsomes (e.g., 20 mg/mL)



- NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Potassium Phosphate Buffer (0.1 M, pH 7.4)
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Formic Acid, LC-MS grade
- Ultrapure Water

Procedure:

- Preparation of Working Solutions:
 - Prepare a 1 mM stock solution of Fenspiride in DMSO.
 - Prepare a 1 mM stock solution of Fenspiride-d5 in DMSO.
 - From the stock solutions, prepare working solutions of Fenspiride (e.g., 100 μM) and Fenspiride-d5 (e.g., 10 μM) in 50% acetonitrile/water.
- Incubation:
 - Thaw human liver microsomes on ice.
 - Prepare an incubation mixture containing potassium phosphate buffer, human liver microsomes (final concentration 0.5 mg/mL), and the NADPH regenerating system.
 - Pre-incubate the mixture at 37°C for 5 minutes.
 - \circ Initiate the metabolic reaction by adding Fenspiride to the incubation mixture to a final concentration of 1 μ M.
 - \circ At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot (e.g., 50 μ L) of the incubation mixture.



- Reaction Termination and Sample Preparation:
 - Immediately quench the reaction by adding the aliquot to a tube containing a cold stopping solution (e.g., 150 μL of acetonitrile) with the internal standard, Fenspiride-d5 (final concentration, e.g., 100 ng/mL).
 - Vortex the samples vigorously for 1 minute.
 - Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes to precipitate proteins.
 - Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Analysis:

- Chromatographic Conditions (Example):
 - Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 μm)
 - o Mobile Phase A: 0.1% Formic Acid in Water
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile
 - Flow Rate: 0.4 mL/min
 - Gradient: A suitable gradient to separate Fenspiride from potential metabolites.
- Mass Spectrometry Conditions (Example):
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - Multiple Reaction Monitoring (MRM) Transitions:
 - Fenspiride: m/z 261.2 → 105.1
 - Fenspiride-d5: m/z 266.2 → 110.1

Data Analysis:



- Calculate the peak area ratio of Fenspiride to Fenspiride-d5 for each time point.
- Plot the natural logarithm of the percentage of Fenspiride remaining versus time.
- Determine the elimination rate constant (k) from the slope of the linear regression.
- Calculate the in vitro half-life ($t\frac{1}{2}$) using the formula: $t\frac{1}{2} = 0.693$ / k.
- Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (mL incubation / mg microsomal protein).

Data Presentation

Table 1: Metabolic Stability of Fenspiride in Human Liver Microsomes

Parameter	Value
Incubation Time (min)	0, 5, 15, 30, 60
Fenspiride Concentration (μM)	1
Microsomal Protein (mg/mL)	0.5
In Vitro Half-life (t½, min)	25.3
Intrinsic Clearance (CLint, μL/min/mg)	27.4

Table 2: LC-MS/MS Method Validation Parameters for Fenspiride Quantification using Fenspiride-d5



Parameter	Result
Linearity Range (ng/mL)	1 - 1000
Correlation Coefficient (r²)	> 0.995
Lower Limit of Quantification (LLOQ, ng/mL)	1
Intra-day Precision (%CV)	< 10%
Inter-day Precision (%CV)	< 12%
Accuracy (% bias)	± 15%
Recovery (%)	> 85%

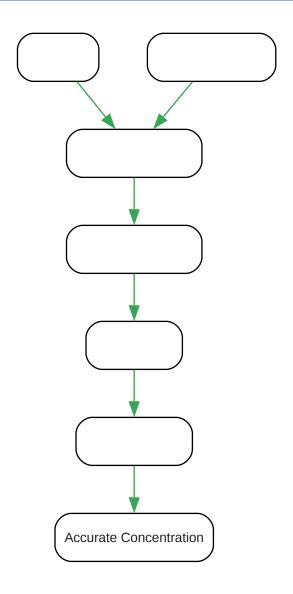
Visualizations



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Caption: Workflow for Fenspiride Metabolic Stability Assay.





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Caption: Role of Fenspiride-d5 in Quantitative Analysis.

Conclusion

Fenspiride-d5 is an indispensable tool for the accurate and precise quantification of Fenspiride in drug metabolism studies. Its use as an internal standard in LC-MS/MS methods allows for reliable determination of metabolic stability parameters, such as in vitro half-life and intrinsic clearance. The protocols and data presented here provide a framework for researchers to design and execute robust in vitro metabolism assays for Fenspiride and other drug candidates.



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